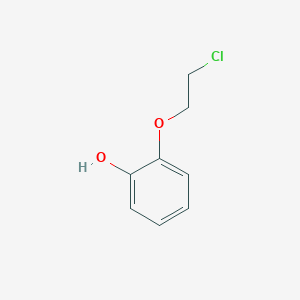

2-(2-Chloroethoxy)phenol

描述

Contextualization within Phenolic Ether Chemistry

Phenolic ethers are integral to a multitude of chemical transformations. wikipedia.org They are synthesized through various methods, most notably the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. orgchemres.org This reaction is a classic example of nucleophilic substitution and remains a widely used method for the preparation of both simple and complex aryl alkyl ethers.

Overview of the 2-Chloroethoxy Moiety in Organic Frameworks

The 2-chloroethoxy group, -OCH2CH2Cl, is a particularly useful functional group in organic synthesis. The presence of a chlorine atom on the ethoxy chain introduces a reactive site that can participate in a variety of subsequent chemical reactions. ontosight.ai This "handle" allows for further functionalization of the molecule, making it a valuable intermediate in multi-step synthetic pathways.

The chlorine atom can be displaced by a wide range of nucleophiles, enabling the introduction of different functional groups. This reactivity is central to its utility in creating diverse molecular architectures. For instance, the 2-chloroethoxy moiety can be found in precursors for the synthesis of more complex molecules, including those with applications in medicinal chemistry and materials science. ontosight.airesearchgate.net The ability to selectively modify this part of the molecule without altering other sensitive functional groups is a key advantage in complex syntheses.

Metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are classes of porous materials with a wide array of potential applications, including gas storage, catalysis, and drug delivery. du.edu.egmun.ca The design and synthesis of these frameworks often rely on the use of organic "linker" molecules that can be modified to tune the properties of the final material. mun.ca The incorporation of functional groups like the 2-chloroethoxy moiety into these linkers can provide sites for post-synthetic modification, allowing for the introduction of new functionalities into the framework after its initial assembly. rsc.org

Research Trajectories for Aryl Alkyl Ethers

Current research in the field of aryl alkyl ethers is focused on several key areas. One major thrust is the development of more efficient and environmentally friendly synthetic methods. This includes the use of catalysis to improve reaction rates and selectivities, as well as the exploration of greener reaction conditions, such as the use of non-toxic solvents and reagents. researchgate.netresearchgate.net For example, advancements in the Williamson ether synthesis have focused on using milder conditions and developing catalytic systems to avoid the need for stoichiometric amounts of strong bases. orgchemres.orgresearchgate.net

Another significant area of research is the functionalization of aryl alkyl ethers. rsc.org This involves developing new methods to selectively modify the alkyl or aryl portions of the molecule. For instance, recent studies have explored the direct functionalization of the C-H bonds in the alkyl group of aryl alkyl ethers, providing a more atom-economical route to complex molecules. rsc.org

The application of aryl alkyl ethers in the synthesis of novel materials and pharmaceuticals also continues to be a vibrant area of investigation. science.govunion.edu Researchers are designing and synthesizing new aryl alkyl ethers with specific electronic and steric properties to act as building blocks for advanced materials with tailored functions. In medicinal chemistry, the strategic incorporation of aryl alkyl ether motifs remains a key strategy in the design of new drug candidates with improved pharmacological profiles.

Chemical and Physical Properties of 2-(2-Chloroethoxy)phenol

The following table summarizes key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C8H9ClO2 | nih.gov |

| Molecular Weight | 172.61 g/mol | nih.gov |

| CAS Number | 4792-79-4 | nih.gov |

| Appearance | Not explicitly stated, but related compounds are often liquids or low-melting solids. | |

| Boiling Point | Not available for the ortho isomer. The related compound 2-[2-(2-Chloroethoxy)ethoxy]ethanol (B139825) has a boiling point of 117-120 °C at 5 mm Hg. | lookchem.com |

| Density | Not available for the ortho isomer. The para isomer, 4-(2-chloroethoxy)phenol, has a density of 1.235 g/cm³. | chemsrc.com |

| XLogP3 | 1.9 | nih.gov |

Structure

2D Structure

属性

CAS 编号 |

4792-79-4 |

|---|---|

分子式 |

C8H9ClO2 |

分子量 |

172.61 g/mol |

IUPAC 名称 |

2-(2-chloroethoxy)phenol |

InChI |

InChI=1S/C8H9ClO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6H2 |

InChI 键 |

CBRUVVLWYRXKTH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)O)OCCCl |

产品来源 |

United States |

Synthetic Methodologies for 2 2 Chloroethoxy Phenol and Analogues

Strategies for Phenol (B47542) Functionalization

The modification of the phenol scaffold is a cornerstone of organic synthesis, providing access to a diverse array of valuable compounds. acs.org Methodologies for phenol functionalization are continually being developed to enhance efficiency, selectivity, and substrate scope. rsc.org

Approaches Involving Phenol Coupling Reactions

Phenol coupling reactions represent a powerful tool for the formation of C-C and C-O bonds, leading to the construction of complex molecular architectures. wikipedia.org These reactions can be catalyzed by various transition metals and can proceed as either homo- or cross-couplings. wikipedia.org

Oxidative Coupling: This method involves the coupling of two phenolic compounds through an oxidative process, often facilitated by transition metal catalysts. wikipedia.org While effective, a common challenge is the potential for over-oxidation of the product, which is often more susceptible to oxidation than the starting materials. wikipedia.org A notable example is the phenol-phenothiazine coupling, which can be achieved using various oxidizing strategies under mild conditions. d-nb.info

Deoxygenative Cross-Coupling: Phenols can be used as sustainable alternatives to aryl halides in cross-coupling reactions. mdpi.com Mechanochemical methods utilizing ruthenium-nickel catalysis have been developed for the deoxygenative cross-coupling of phenols, offering an environmentally benign approach with water as the primary byproduct. mdpi.com

Etherification Routes

The formation of an ether linkage on the phenolic oxygen is a common and crucial transformation. The Williamson ether synthesis is a classic and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org This SN2 reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org For the synthesis of 2-(2-chloroethoxy)phenol, this would involve the reaction of a phenoxide with a suitable 2-chloroethoxy electrophile.

Microwave-assisted etherification has emerged as an efficient method, particularly for hindered phenols and alcohols, accelerating the reaction rate. koreascience.kr The choice of solvent and base is critical for the success of the Williamson ether synthesis, with common systems including sodium hydroxide (B78521) in water or potassium carbonate in aprotic polar solvents like DMF. tsijournals.comchemicalbook.com

For instance, the synthesis of 1-(2-chloroethoxy)-2-methoxybenzene (B1598700) can be achieved by reacting 2-methoxyphenol with 1,2-dichloroethane (B1671644) in the presence of sodium hydroxide and a phase-transfer catalyst. tsijournals.com Similarly, reacting 2-nitrophenol (B165410) with toluene-4-sulfonic acid 2-chloro ethyl ester in DMF with potassium carbonate yields 1-(2-chloro-ethoxy)-2-nitro-benzene. chemicalbook.com

| Phenol Derivative | Reagents | Product | Reference |

| 2-Methoxyphenol | 1,2-Dichloroethane, NaOH, TBAB | 1-(2-Chloroethoxy)-2-methoxybenzene | tsijournals.com |

| 2-Nitrophenol | Toluene-4-sulfonic acid 2-chloro ethyl ester, K₂CO₃, DMF | 1-(2-Chloroethoxy)-2-nitrobenzene | chemicalbook.com |

| 4-Chlorophenol | Ethylene (B1197577) carbonate, Tributylamine | 4-(2-Hydroxyethoxy)chlorobenzene | google.com |

Rearrangement Reactions in Phenol Synthesis

Rearrangement reactions offer unique pathways to substituted phenols that might be difficult to access through other methods. libretexts.org

Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by Lewis acids. wikipedia.orgorganic-chemistry.org The reaction is selective for the ortho and para positions, and the product distribution can be influenced by reaction conditions such as temperature and solvent. wikipedia.org A photochemical variant, the photo-Fries rearrangement, proceeds through a radical mechanism. wikipedia.org

Dienone-Phenol Rearrangement: This acid-catalyzed reaction converts a 4,4-disubstituted cyclohexadienone into a stable 3,4-disubstituted phenol. wikipedia.org The migratory aptitude of the substituents at the C4 position is determined by the relative stability of the intermediate carbocation. wikipedia.org

Bamberger Rearrangement: N-phenylhydroxylamines can be converted to 4-aminophenols in the presence of a strong aqueous acid through the Bamberger rearrangement. wiley-vch.de

Dakin Reaction: This oxidation reaction transforms ortho- or para-hydroxylated phenyl aldehydes or ketones into benzenediols using alkaline hydrogen peroxide. wiley-vch.de

Reductive Pathways to Phenols

Reductive processes can also be employed to synthesize phenols from various precursors.

From Quinones: The reduction of quinones is a laboratory method for phenol synthesis. libretexts.org

From Aromatic Carboxylic Acids: A versatile pathway to substituted phenols involves the catalytic decarboxylation and tandem reduction/decarboxylation of hydroxy- and aminobenzoic acid derivatives. acs.org This method often utilizes bimetallic nanoparticles on supported ionic liquid phases as multifunctional catalysts. acs.org

Reductive Dehydroxylation: In some microbial degradation pathways, dihydroxybenzenes like hydroquinone (B1673460) and catechol can be reductively dehydroxylated to phenol. d-nb.info

Studies on the reaction of substituted phenols with lignin (B12514952) char have shown the existence of both oxidative and reductive pathways, with reduction products appearing under anoxic conditions with fresh char. acs.orgnih.gov

Conversion of Benzoic Acids to Phenols

The conversion of readily available benzoic acids to phenols is a synthetically valuable transformation. chemistryviews.org Traditional methods often require harsh conditions, such as high temperatures and transition metal catalysts, to overcome the high energy barrier of decarboxylation. orgsyn.orgresearchgate.net

Recent advancements have led to the development of milder and more practical methods. One such approach involves the reaction of benzoic acid derivatives with meta-chloroperoxybenzoic acid (m-CPBA), followed by an acid-induced rearrangement and subsequent methanolysis to yield the desired phenol. chemistryviews.org This method is notable for its mild, room-temperature conditions and broad substrate scope. chemistryviews.orgorganic-chemistry.org The mechanism is proposed to proceed through a free carbocation intermediate. chemistryviews.orgorganic-chemistry.org

The key steps in this conversion are:

Reaction of the benzoic acid with m-CPBA to form a peroxy derivative. chemistryviews.org

Treatment with triflic acid (TfOH) to induce a rearrangement, forming the Caryl–O bond. chemistryviews.org

Methanolysis to afford the final phenol product. chemistryviews.org

Precursor-Based Synthesis of the 2-Chloroethoxy Moiety

The 2-chloroethoxy group is a key structural feature of the target compound. Its synthesis often starts from simple, readily available precursors.

A common starting material is 2-chloroethanol (B45725) . sigmaaldrich.com This bifunctional molecule, containing both a hydroxyl and a chloro group, can be used to introduce the 2-chloroethoxy moiety through various reactions. For example, it can be reacted with a phenoxide in a Williamson ether synthesis. wikipedia.org

Another precursor is ethylene oxide . A method for preparing 2-chloroethoxy-2-ethoxydiethanol involves the reaction of 2-chloroethanol with ethylene oxide in the presence of a catalyst. google.com This two-step etherification process is reported to be efficient, with high product purity and yield. google.com

The synthesis of the 2-chloroethoxy group can also be achieved through the chlorination of a corresponding hydroxyethoxy compound. For instance, 4-(2-hydroxyethoxy)chlorobenzene can be treated with thionyl chloride to yield 4-(2-chloroethoxy)chlorobenzene. google.com

Reaction of Ethylene Oxide with Halogenated Alcohols (e.g., 2-chloroethanol)

The synthesis of chloroethoxy-substituted phenols can be approached through various etherification reactions. While the direct Williamson ether synthesis, involving the reaction of a phenoxide with a dihalogenated ethane, is a common route, an alternative pathway involves the ring-opening of ethylene oxide.

The reaction of ethylene oxide with alcohols, known as ethoxylation, typically proceeds under either acid or base catalysis. In this context, a halogenated alcohol like 2-chloroethanol could serve as the nucleophile. The reaction would involve the nucleophilic attack of the alcohol's hydroxyl group on one of the carbon atoms of the ethylene oxide ring, leading to the opening of the three-membered ring. This process results in the formation of an ether linkage and a new terminal hydroxyl group. To arrive at this compound, one might envision a reaction between catechol (1,2-dihydroxybenzene) and ethylene oxide, followed by a chlorination step, or more directly, the reaction of a phenoxide with 2-chloroethanol. However, the reaction of 2-chloroethanol itself with ethylene oxide would yield a chloro-terminated polyether chain, which could then potentially be reacted with a phenol.

Synthesis of Related Phenolic Ethers and Chloroethoxy-Substituted Compounds

The synthesis of related phenolic ethers and compounds bearing the chloroethoxy moiety employs a range of chemical transformations, highlighting the versatility of these structures as synthetic intermediates.

General Synthesis of 2-(2-Chloro-2-nitroethenyl)phenols

A convenient and effective method for preparing previously unknown 2-(2-chloro-2-nitroethenyl)phenols has been developed. thieme-connect.com This synthesis utilizes 2-hydroxybenzaldehydes and bromonitromethane (B42901) as starting materials. thieme-connect.com The reaction is carried out in high-boiling point solvents in the presence of dimethylammonium chloride and potassium fluoride. researchgate.net This one-pot procedure provides a direct route to the title compounds, which are valuable intermediates for further chemical transformations. thieme-connect.comresearchgate.net For instance, these compounds can be used in the facile, two-step preparation of the previously unreported 2-nitro-2,3-dihydrobenzofurans. sorbonne-universite.fr

Table 1: Synthesis of Various 2-(2-Chloro-2-nitroethenyl)phenols

| Starting Material (Substituted 2-hydroxybenzaldehyde) | Product | Yield (%) |

|---|---|---|

| 2-Hydroxybenzaldehyde | 2-(2-Chloro-2-nitroethenyl)phenol | 65 |

| 2-Hydroxy-3-methoxybenzaldehyde | 2-(2-Chloro-2-nitroethenyl)-6-methoxyphenol | 70 |

| 2-Hydroxy-4-methoxybenzaldehyde | 2-(2-Chloro-2-nitroethenyl)-5-methoxyphenol | 68 |

| 2-Hydroxy-5-methoxybenzaldehyde | 2-(2-Chloro-2-nitroethenyl)-4-methoxyphenol | 72 |

| 5-Bromo-2-hydroxybenzaldehyde | 4-Bromo-2-(2-chloro-2-nitroethenyl)phenol | 75 |

Data compiled from synthetic procedures described in the literature. thieme-connect.com

Synthesis of 2-(2-(2-Chloroethoxy)ethoxy)ethanoic Acid Derivatives

Derivatives of 2-(2-(2-Chloroethoxy)ethoxy)ethanoic acid are important spacers and linkers in bioconjugate chemistry and drug design. A common precursor for these derivatives is the commercially available alcohol, 2-[2-(2-chloroethoxy)ethoxy]-ethanol. google.comgoogle.com One documented synthetic pathway to obtain the corresponding amino acid derivative, [2-(2-aminoethoxy)ethoxy)]acetic acid (AEEA), involves a four-step process. google.comgoogle.com

Halogen Exchange : The initial chloride is converted to an iodide by refluxing with sodium iodide in 2-butanone. google.comgoogle.com

Phthalimide (B116566) Formation : The resulting iodide is treated with potassium phthalimide to form a phthalimido derivative. google.comgoogle.com

Oxidation : The alcohol functionality is oxidized to a carboxylic acid using an oxidizing agent like Jones reagent. google.com

Deprotection : The phthalimido group is removed using hydrazine (B178648) hydrate (B1144303) to yield the final amino acid. google.com

An alternative approach involves converting the starting chloro-compound into an azide (B81097) using sodium azide, followed by oxidation and subsequent reduction of the azide to an amine. google.comgoogle.com Another described method involves reacting 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) with dibenzylamine (B1670424) in the presence of potassium carbonate and sodium bromide to form a protected amine, which is then oxidized and deprotected. patsnap.com

Preparation of Macrocyclic Structures via 2-(2-Hydroxyethoxy)phenol (B1293960) Precursors

The compound 2-(2-Hydroxyethoxy)phenol is a key building block for the synthesis of macrocyclic compounds, particularly lipophilic benzocrown ethers. dcu.iesigmaaldrich.com These macrocycles are synthesized by reacting the diol precursor with various aliphatic or aromatic linkers. dcu.iepublish.csiro.au The macrocyclization is typically achieved by reacting 2-(2-hydroxyethoxy)phenol with a suitable dialkyl chloride under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. publish.csiro.auresearchgate.net Optimization of the reaction conditions, such as the choice of base and solvent, is crucial for achieving good yields. publish.csiro.auresearchgate.net

A robust protocol for this cyclization employs a metal hydroxide base in a solvent like 1,4-dioxan at reflux temperature. publish.csiro.au This method has been successfully used to prepare a series of macrocycles with varying ring sizes (from 23 to 28 atoms) and a range of donor atoms (6 to 10, including oxygen and nitrogen), with yields between 38% and 59%. publish.csiro.au

Table 2: Optimization of Macrocyclization Reaction

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaH | THF | Reflux | 28 |

| 2 | NaOH | THF | Reflux | 35 |

| 3 | KH | THF | Reflux | 41 |

| 4 | KOH | 1,4-dioxan | Reflux | 52 |

| 5 | CsOH | 1,4-dioxan | Reflux | 55 |

| 6 | Ba(OH)₂ | 1,4-dioxan | Reflux | 48 |

This table represents a summary of typical optimization studies for the synthesis of macrocycle 11 from diol 3, as described in the literature. publish.csiro.auresearchgate.net

Synthesis of Phenoxyethyl Derivatives from Pyrocatechol (B87986)

Pyrocatechol (catechol) serves as an inexpensive and readily available starting material for the synthesis of various phenoxyethyl derivatives. google.comgoogle.com An industrially viable process has been developed for the synthesis of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol, a key intermediate for certain α1-adrenoceptor blockers. google.comgoogleapis.com The synthesis begins with the reaction of pyrocatechol with an appropriate alcohol in the presence of a suitable base to generate a hydroxylated aralkylether, specifically 2-(2-hydroxyethoxy)phenol. google.comgoogleapis.com This intermediate is then alkylated in a subsequent step to yield the final product. google.com This method avoids the use of difficult-to-handle reagents like 2-iodo-1,1,1-trifluoroethane. google.com

Alkylation Reactions in the Formation of Chloroethoxy Ethers

Alkylation is a fundamental reaction in the formation of chloroethoxy ethers. The Williamson ether synthesis is a classic example, where a phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide. To form a chloroethoxy ether, a phenol can be reacted with a dihaloalkane, such as 1,2-dichloroethane. For example, 2-methoxyphenol reacts with 1,2-dichloroethane in the presence of aqueous sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to yield 1-(2-chloroethoxy)-2-methoxybenzene. tsijournals.com

Alkylation reactions can also be performed on other nucleophiles. Studies on the alkylation of β-dicarbonyl compounds with 2-chloro-1-(2-chloroethoxy)ethane have shown that both O-alkylation and C-alkylation products can be formed, depending on the specific dicarbonyl compound used. mdpi.comresearchgate.net For instance, the reaction with acetylacetone (B45752) primarily yields the O-alkylated product, 4-[2-(2-chloroethoxy)ethoxy]pent-3-en-2-one. mdpi.com These reactions are typically carried out in a system like potassium carbonate in DMSO. mdpi.comresearchgate.net

Nucleophilic Substitutions and Ring-Opening Reactions in Chloroethoxy Compounds

The chloroethoxy group attached to a phenyl ring is a versatile functional moiety that participates in a variety of chemical transformations, most notably nucleophilic substitution and, in related structures, ring-opening reactions. These reactions are fundamental for the synthesis and derivatization of this compound and its analogues, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions

The primary mode of reactivity for the chloroethoxy group in compounds like this compound is nucleophilic substitution at the terminal carbon atom. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This SN2-type reaction is a cornerstone for creating libraries of derivatives from a common chloroethoxy intermediate.

Detailed Research Findings

Research has extensively utilized this reactivity for the synthesis of pharmaceutically relevant 2-aminoethoxy arenes. scispace.com The chlorine atom on the ethoxy linker can be readily substituted by various primary and secondary amines. A robust method involves a palladium-catalyzed chloroethoxylation of aryl chlorides, followed by a subsequent nucleophilic substitution with an amine. scispace.comnih.gov This two-step, one-pot procedure allows for the modular synthesis of diverse aminoethoxy arenes from readily available starting materials. scispace.com

For instance, various 2-chloroethoxy arene intermediates can be synthesized and then reacted with different amines to produce the corresponding 2-aminoethoxy arenes in high yields. The reaction typically proceeds by heating the chloroethoxy derivative with the desired amine, often in a suitable solvent. The efficiency of the substitution is demonstrated in the synthesis of intermediates for marketed drugs, highlighting the industrial relevance of this transformation. scispace.com

The classic Williamson ether synthesis also falls under the umbrella of nucleophilic substitution and is a primary method for forming the ether linkage itself. byjus.commasterorganicchemistry.com This reaction involves a deprotonated alcohol (alkoxide) acting as a nucleophile to displace a halide from an organohalide. byjus.com In the context of this compound synthesis, a catechol-derived phenoxide could react with 1,2-dichloroethane, or alternatively, a pre-formed chloroethoxyphenoxide could react with another electrophile.

The following table summarizes the results of nucleophilic substitution reactions on various chloroethoxy arene analogues with different amine nucleophiles.

Table 1: Nucleophilic Substitution of Chloroethoxy Arenes with Amines

| Aryl Chloride Precursor | Chloroethoxy Intermediate | Amine Nucleophile | Final Product | Yield (%) |

|---|---|---|---|---|

| 1-Chloro-4-acetylbenzene | 1-(4-(2-Chloroethoxy)phenyl)ethan-1-one | 1-Methylpiperazine | 1-(4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)ethan-1-one | 91 |

| 1-Chloro-4-cyanobenzene | 4-(2-Chloroethoxy)benzonitrile | Piperidine | 4-(2-(Piperidin-1-yl)ethoxy)benzonitrile | 92 |

| 1-Chloro-4-nitrobenzene | 1-(2-Chloroethoxy)-4-nitrobenzene | Morpholine | 4-(1-(2-Chloroethoxy)-4-nitrobenzene)morpholine | 99 |

Data sourced from a study on palladium-catalyzed chloroethoxylation followed by one-pot amination. scispace.comrsc.org

Intramolecular Cyclization

In addition to intermolecular reactions, chloroethoxy phenol derivatives can undergo intramolecular nucleophilic substitution, leading to cyclization. The phenolic hydroxyl group can be deprotonated to form a phenoxide, which then acts as an internal nucleophile. This nucleophile can attack the electrophilic carbon bearing the chlorine atom, displacing it and forming a five-membered ring. This process, a type of intramolecular Williamson ether synthesis, results in the formation of a benzofuran (B130515) ring system. researchgate.netresearchgate.net While specific studies detailing this cyclization starting directly from this compound are not prevalent, the principle is a well-established synthetic strategy for forming heterocyclic rings from precursors containing both a nucleophile and a leaving group in an appropriate arrangement. masterorganicchemistry.comlookchem.com

Ring-Opening Reactions

Ring-opening reactions are another class of transformations relevant to the synthesis of the structural motifs found in this compound and its analogues. These reactions typically involve strained three-membered rings, such as epoxides (oxiranes) or aziridines. chemistrytalk.orgnih.govmdpi.com

Epoxides are particularly relevant as their ring-opening with a chloride nucleophile (e.g., from HCl) is a classic method for preparing chlorohydrins, which are precursors to or isomers of chloroethoxy structures. More importantly, the nucleophilic ring-opening of an epoxide by a phenoxide ion represents a direct route to synthesizing 2-phenoxyethanol (B1175444) derivatives. libretexts.org

The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, causing the C-O bond to break. chemistrytalk.orgrsc.org The regioselectivity of the attack on asymmetric epoxides depends on the reaction conditions (acidic or basic). libretexts.org Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon atom. libretexts.org This strategy is synthetically valuable for building the core structure of 2-(2-hydroxyethoxy)phenol derivatives, which can then be further functionalized.

While not a reaction of this compound itself, these ring-opening methodologies are crucial for the synthesis of its parent structures and analogues, offering an alternative synthetic pathway to the more common substitution reactions.

Chemical Reactivity and Reaction Mechanisms of 2 2 Chloroethoxy Phenol

Reactions Involving the Chloroethoxy Chain

The chloroethoxy side chain provides a second major site of reactivity, centered on the primary alkyl chloride.

Nucleophilic Displacement Reactions

The terminal chlorine atom on the ethoxy chain is part of a primary alkyl chloride, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. wikipedia.org This allows for the displacement of the chloride ion by a wide range of nucleophiles, providing a versatile method for elaborating the side chain.

This type of reaction is exemplified by the Williamson ether synthesis, where an alkoxide ion acts as the nucleophile to form a new ether linkage. wikipedia.orgmasterorganicchemistry.com By reacting 2-(2-Chloroethoxy)phenol with various nucleophiles, a diverse array of derivatives can be synthesized.

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 2-(2-Methoxyethoxy)phenol |

| Amine (RNH₂) | Ammonia (NH₃) | 2-(2-Aminoethoxy)phenol |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | 3-(2-Hydroxyphenoxy)propanenitrile |

| Hydroxide (B78521) (OH⁻) | Sodium hydroxide (NaOH) | 2-(2-Hydroxyethoxy)phenol (B1293960) |

Cyclization Tendencies

The structure of this compound, containing both a nucleophilic hydroxyl group and an electrophilic alkyl chloride within the same molecule, makes it predisposed to intramolecular cyclization. Under basic conditions, the phenolic proton can be removed to form a phenoxide ion. This phenoxide can then act as an internal nucleophile, attacking the carbon atom bearing the chlorine in an intramolecular Sₙ2 reaction.

This process, an intramolecular Williamson ether synthesis, results in the formation of a new heterocyclic ring. The reaction of this compound in this manner would lead to the formation of a stable six-membered ring, yielding the compound 2,3-dihydrobenzo[b] allen.inmychemblog.comdioxine. Such intramolecular reactions are often favored due to the proximity of the reacting groups.

Ether Cleavage Investigations

The cleavage of ether linkages is a fundamental reaction in organic chemistry, typically requiring harsh conditions due to the general stability of the C-O bond. nih.govwikipedia.org In the case of aryl alkyl ethers such as this compound, cleavage is generally accomplished through acid-catalyzed nucleophilic substitution. nih.govlibretexts.org

The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), which transforms the alkoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com Following protonation, a nucleophile, typically the conjugate base of the acid (e.g., I⁻ or Br⁻), attacks one of the adjacent carbon atoms.

For an aryl alkyl ether, the reaction mechanism dictates that the nucleophile will preferentially attack the alkyl carbon rather than the aromatic carbon. youtube.com The sp²-hybridized carbon of the phenyl ring is resistant to both Sₙ1 and Sₙ2 reaction pathways. masterorganicchemistry.comyoutube.com Consequently, the cleavage of this compound is predicted to yield two primary fragments: a phenol (B47542) and an alkyl halide.

The mechanism proceeds as follows:

Protonation: The ether oxygen atom is protonated by the strong acid.

Nucleophilic Attack: The halide ion (nucleophile) attacks the less sterically hindered primary carbon of the chloroethoxy group via an Sₙ2 mechanism. masterorganicchemistry.com

Product Formation: This results in the cleavage of the C-O bond, forming catechol (1,2-dihydroxybenzene) and 1,2-dichloroethane (B1671644).

Should the intermediate alcohol, 2-chloroethanol (B45725), be formed, it would likely undergo a subsequent nucleophilic substitution reaction in the presence of excess strong acid to yield the dihalogenated alkane.

Oxidative Coupling Mechanisms of Phenols

Oxidative coupling is a reaction in which two phenolic compounds are joined together through an oxidative process, often forming new carbon-carbon (C–C) or carbon-oxygen (C–O) bonds. acs.org This class of reactions is crucial in the biosynthesis of many natural products and has been adapted for synthetic chemistry, frequently employing transition metal complexes as catalysts.

The fundamental mechanism involves the one-electron oxidation of the phenol to generate a phenoxyl radical. This radical is a key intermediate, and its reactivity is governed by resonance, with spin density distributed across the oxygen atom and the ortho and para positions of the aromatic ring. The subsequent coupling can proceed through several pathways:

Radical-Radical Coupling: Two phenoxyl radicals can directly combine. This can lead to the formation of biphenols (C-C coupling) or diphenyl ethers (C-O coupling).

Radical-Neutral Coupling: A phenoxyl radical can be attacked by a neutral, nucleophilic phenol molecule. This is followed by another oxidation step to yield the final biphenol product.

The regioselectivity of the coupling (i.e., whether ortho-ortho, ortho-para, or para-para linkages are formed) is influenced by factors such as the substitution pattern on the phenol, the specific catalyst used, and the reaction conditions. While C-C coupling is often kinetically favored, selective C-O coupling can be achieved, particularly if the ortho and para positions on the phenol are blocked.

Intermolecular Rearrangements and Halogenation/Hydrogenation Reactions of Related Chlorophenols

Chlorophenols, as a class of compounds, can undergo a variety of transformations, including molecular rearrangements and modifications involving their halogen substituents.

Intermolecular Rearrangements: While many well-known phenolic rearrangements like the Claisen rearrangement are intramolecular, the principles of molecular rearrangement can apply to chlorophenols. byjus.com Rearrangement reactions often proceed through electron-deficient intermediates, such as carbocations, which can be stabilized by the migration of an adjacent group. nptel.ac.in For instance, the Fries rearrangement, which involves the conversion of a phenolic ester to a hydroxy aryl ketone, is an example of an intermolecular rearrangement that could be applied to esters derived from chlorophenols. The reaction is catalyzed by a Lewis acid and involves the generation of an acylium ion that then re-attacks the aromatic ring.

Halogenation: The halogenation of chlorophenols is an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) is a strongly activating, ortho- and para-directing group, while the existing chlorine atom is deactivating but also ortho- and para-directing. The outcome of further halogenation depends on the positions of the existing substituents. For example, in 2-chlorophenol (B165306), the hydroxyl group will direct incoming electrophiles (like Br⁺ from Br₂) to the 4- and 6-positions. The reaction is typically catalyzed by a Lewis acid to polarize the halogen molecule, making it a stronger electrophile.

Hydrogenation: The hydrogenation of chlorophenols is a reductive process that can proceed via two primary pathways: hydrodechlorination and ring hydrogenation (hydrosaturation).

Hydrodechlorination (HDC): This reaction involves the replacement of a chlorine atom with a hydrogen atom, effectively detoxifying the compound. This process is a form of hydrogenolysis.

Ring Hydrogenation/Hydrosaturation: This involves the reduction of the aromatic ring to a cyclohexanol (B46403) derivative.

These reactions are typically performed using a heterogeneous catalyst, such as ruthenium (Ru) or palladium (Pd), under a hydrogen atmosphere. acs.orgacs.orgresearchgate.net Studies have shown that different catalysts exhibit different selectivities. Ruthenium, for example, has been shown to be effective at both hydrodechlorination and the subsequent hydrosaturation of the phenol ring to produce cyclohexanol. acs.orgacs.org Palladium catalysts, in contrast, tend to be more selective for hydrodechlorination, yielding phenol as the primary product. acs.org The rate of reaction and the specific products can be influenced by the number and position of chlorine atoms on the phenol ring. ascelibrary.orgresearchgate.net

Comparison of Catalysts in Chlorophenol Hydrogenation

| Catalyst | Primary Reaction Pathway | Major Product(s) | Reference |

|---|---|---|---|

| Ruthenium (Ru) | Hydrodechlorination followed by Ring Hydrosaturation | Cyclohexanol | acs.orgacs.org |

| Palladium (Pd) | Hydrodechlorination | Phenol | acs.org |

Reductive dehalogenation can also be achieved biologically by certain anaerobic microorganisms, which can sequentially remove chlorine atoms from highly chlorinated phenols. nih.govnih.govasm.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation Techniques

Structural elucidation is accomplished through various spectroscopic methods, each offering unique insights into the molecule's architecture.

X-ray Crystallography for Related Compounds

Single-crystal X-ray diffraction stands as a premier technique for the unambiguous determination of molecular structures. researchgate.net However, its application is contingent on the ability to grow high-quality single crystals from the analyte. Many organic molecules, particularly liquids or oils at room temperature like many phenol (B47542) derivatives, present significant crystallization challenges. researchgate.net

To circumvent this, researchers often study structurally related compounds that are more amenable to crystallization. For instance, the crystal structures of phenoxyethanol (B1677644) derivatives and other aromatic ethers have been successfully determined. uq.edu.auresearchgate.net These studies provide valuable data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding and crystal packing) that are analogous to what would be expected for 2-(2-Chloroethoxy)phenol. By analyzing these related structures, scientists can infer the likely solid-state conformation and packing motifs of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons and the protons of the chloroethoxy side chain. The aromatic protons typically appear in the downfield region (δ 6.8–7.5 ppm), and their specific chemical shifts and splitting patterns (e.g., doublets, triplets) reveal their positions on the benzene (B151609) ring relative to the hydroxyl and ether groups. Protons on the carbon adjacent to the ether oxygen are deshielded and appear further downfield than those adjacent to the chlorine atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the aromatic ring have characteristic shifts between δ 110–160 ppm, with the carbon atom bonded to the hydroxyl group being the most deshielded. The aliphatic carbons of the chloroethoxy group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar functional groups and substituted phenols. docbrown.infolibretexts.orgchegg.com

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | ¹H | 6.8 - 7.5 | Multiplet |

| -O-CH₂ -CH₂-Cl | ¹H | ~4.2 - 4.4 | Triplet |

| -O-CH₂-CH₂ -Cl | ¹H | ~3.8 - 4.0 | Triplet |

| Phenolic -OH | ¹H | 4.0 - 7.0 (variable) | Singlet (broad) |

| Aromatic Carbons | ¹³C | 110 - 160 | - |

| -O-CH₂ -CH₂-Cl | ¹³C | 65 - 75 | - |

| -O-CH₂-CH₂ -Cl | ¹³C | 40 - 50 | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

A prominent, broad absorption band in the region of 3200–3550 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is a result of intermolecular hydrogen bonding. libretexts.orgdocbrown.infolibretexts.org The C-O stretching vibrations for the phenol and the ether linkage would appear in the 1200-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively. quimicaorganica.org Aromatic C=C stretching vibrations are typically observed as sharp peaks around 1500 and 1600 cm⁻¹. libretexts.org The presence of the alkyl chloride is confirmed by a C-Cl stretching band in the fingerprint region, typically around 600–800 cm⁻¹.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch | 3200 - 3550 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium-Strong |

| Phenolic C-O | Stretch | 1200 - 1300 | Strong |

| Ether C-O | Stretch | 1000 - 1150 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion [M]⁺•. A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak, which is an isotopic peak resulting from the natural abundance of the ³⁷Cl isotope (approximately 32.5%) relative to the ³⁵Cl isotope (75.8%). wpmucdn.com This results in a characteristic 3:1 intensity ratio for peaks corresponding to fragments containing one chlorine atom.

The molecular ion can then undergo fragmentation, providing structural clues. Common fragmentation pathways for this molecule would include cleavage of the ether bond (α-cleavage), loss of the chloroethyl group, or loss of smaller neutral molecules. libretexts.orgdtic.mildocbrown.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 172/174 | [C₈H₉ClO₂]⁺• | Molecular ion (M/M+2 peaks) |

| 109 | [C₆H₅O₂]⁺ | Loss of •CH₂CH₂Cl |

| 94 | [C₆H₆O]⁺• | Phenol radical cation, from rearrangement and cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation, loss of the entire chloroethoxy group |

| 63/65 | [C₂H₄Cl]⁺ | Chloroethyl cation |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating components from a mixture and are often coupled with spectroscopic detectors for identification and quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. matec-conferences.org For phenolic compounds, which are polar and may have limited volatility, a derivatization step is sometimes employed to convert the polar -OH group into a less polar, more volatile derivative (e.g., a silyl (B83357) ether). researchgate.net This improves peak shape and chromatographic performance.

When coupled with a mass spectrometer, the technique is known as GC-MS. This hyphenated method is highly effective for the analysis of complex mixtures containing phenols and chlorophenols. springernature.comnih.govnih.gov As the separated components elute from the GC column, they enter the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer provides a mass spectrum for each eluting peak, which acts as a chemical fingerprint, allowing for positive identification of the compound by comparing the spectrum to a library of known spectra. matec-conferences.org GC-MS methods have been extensively developed for the trace-level detection of various chlorophenols in environmental and biological samples. springernature.comnih.gov

High-Performance Liquid Chromatography (HPLC) and Coupled Techniques (e.g., HPLC-SPE-NMR-TOF-MS) for Phenolic Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of phenolic compounds due to its high resolution and sensitivity. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this method, a nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica (B1680970) column, is used with a polar mobile phase, allowing for the separation of analytes based on their hydrophobicity.

The mobile phase often consists of a gradient mixture of water (acidified with formic acid or acetic acid to improve peak shape and resolution) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using a UV-Vis diode array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously, aiding in both quantification and preliminary identification based on the compound's UV spectrum. nih.gov For enhanced sensitivity and selectivity, electrochemical detection can also be employed, which is particularly effective for easily oxidizable compounds like phenols. researchgate.net

Hyphenated Techniques for Structural Elucidation:

For unambiguous identification and detailed structural characterization, especially in complex matrices, hyphenated techniques that couple HPLC with powerful spectroscopic methods are indispensable. The combination of HPLC with Solid-Phase Extraction (SPE) and Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-SPE-NMR) is a particularly potent tool. researchgate.netchromatographyonline.com

The process involves the following steps:

HPLC Separation: The sample containing this compound is first separated on an HPLC system.

Analyte Trapping (SPE): As the peak corresponding to the analyte of interest elutes from the column, it is trapped on a small SPE cartridge. This step allows for the concentration of the analyte and the removal of the HPLC mobile phase.

Solvent Exchange: The trapped analyte is then eluted from the SPE cartridge with a deuterated solvent suitable for NMR analysis (e.g., acetonitrile-d3, methanol-d4). This solvent exchange is crucial as the protonated solvents used in HPLC would interfere with the NMR measurement. chromatographyonline.com

NMR Analysis: The concentrated analyte in the deuterated solvent is transferred to the NMR spectrometer for structural analysis. This allows for the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra, providing detailed information about the molecular structure of this compound.

Further coupling with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF-MS), provides accurate mass measurements, enabling the determination of the elemental composition. The complete hyphenation, HPLC-SPE-NMR-TOF-MS, therefore, offers comprehensive characterization, combining chromatographic separation with definitive structural and mass information.

The table below illustrates typical parameters for the HPLC analysis of related phenolic compounds, which would be applicable for developing a method for this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

| Column Temperature | 25 - 40 °C | mdpi.com |

| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm | researchgate.net |

| Injection Volume | 5 - 20 µL | mdpi.com |

Quantitative Determination Methodologies

The quantitative determination of this compound relies on the development and validation of robust analytical methods. Both HPLC with UV or mass spectrometric detection and Gas Chromatography (GC) are commonly employed for the quantification of phenolic compounds.

HPLC-UV and HPLC-MS/MS:

For quantification using HPLC, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression is applied. The concentration of this compound in an unknown sample can then be determined by interpolating its peak area on this calibration curve. scirp.org

Method validation is a critical aspect of quantitative analysis and is performed according to guidelines from the International Conference on Harmonisation (ICH). nih.gov Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for quantitative analysis. shimadzu.comepa.gov By using techniques like Multiple Reaction Monitoring (MRM), the method can selectively detect the analyte even at trace levels in complex matrices, minimizing interferences.

The following table presents typical validation parameters for the quantitative determination of a structurally related compound, 2-(2-chloroethoxy)ethanol, by LC-MS/MS, which serves as a reference for a method for this compound. nih.gov

| Validation Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity Range | 0.56 - 7.49 ppm | nih.gov |

| Correlation Coefficient (r²) | > 0.998 | nih.gov |

| Accuracy (Recovery) | 93.6 - 99.3% | nih.gov |

| Precision (RSD) | < 15% | nih.gov |

| Limit of Quantification (LOQ) | 0.56 ppm | nih.gov |

Gas Chromatography (GC):

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for the quantitative analysis of phenols. jcsp.org.pk For volatile and thermally stable compounds like phenols, GC provides excellent separation efficiency. To improve the volatility and chromatographic behavior of phenolic compounds, a derivatization step is often employed. This involves converting the polar hydroxyl group into a less polar ether or ester derivative.

Theoretical and Computational Chemistry Studies

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, Lewis-like picture of bonding and is particularly useful for analyzing charge transfer and delocalization phenomena. uni-muenchen.denih.gov

For 2-(2-Chloroethoxy)phenol, an NBO analysis would reveal key insights into its electronic structure, arising from the interplay of the hydroxyl, chloroethoxy, and phenyl groups. The analysis typically involves examining the occupancies of the natural bond orbitals and the stabilization energies associated with donor-acceptor interactions.

Furthermore, NBO analysis can elucidate the nature and strength of intramolecular hydrogen bonding. In this compound, a potential intramolecular hydrogen bond can form between the hydrogen of the hydroxyl group and the oxygen of the ethoxy group. The strength of this interaction can be estimated by the second-order perturbation energy (E(2)) between the lone pair of the ether oxygen (donor) and the antibonding orbital of the O-H bond (acceptor). nih.govmdpi.com Studies on related ortho-substituted phenols, such as 2-methoxyphenol, have shown the presence of such intramolecular hydrogen bonds, which affect their conformational preferences and reactivity. acs.org

The NBO analysis would also provide information on the hybridization of the atoms and the polarization of the bonds. For instance, the C-O and C-Cl bonds are expected to be polarized towards the more electronegative oxygen and chlorine atoms, respectively. The natural charges on each atom, calculated through Natural Population Analysis (NPA), a part of the NBO methodology, would quantify this charge distribution. researchgate.net

Table 1: Hypothetical NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O_ether) | σ* (O_hydroxyl-H) | High | Intramolecular Hydrogen Bond |

| LP (O_ether) | π* (C_ring-C_ring) | Moderate | Lone Pair Delocalization |

| LP (O_hydroxyl) | π* (C_ring-C_ring) | Moderate | Lone Pair Delocalization |

| LP (Cl) | π* (C_ring-C_ring) | Low to Moderate | Lone Pair Delocalization |

Note: This table is illustrative and presents expected trends based on the analysis of similar compounds. Actual values would require specific quantum chemical calculations.

Prediction of Spectroscopic Properties (e.g., Electronic Absorption Spectra using TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. ohio-state.edu It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the bands in a UV-Vis spectrum. nih.govresearchgate.netmdpi.com

For this compound, TD-DFT calculations can predict how the chloroethoxy substituent at the ortho position affects the electronic transitions of the phenol (B47542) chromophore. The electronic spectrum of phenol exhibits characteristic π-π* transitions. The introduction of the chloroethoxy group is expected to cause a shift in the absorption bands. researchgate.netresearchgate.netsemanticscholar.org

Computational studies on ortho-substituted phenols have shown that the nature of the substituent influences the solvatochromic behavior of the compound. researchgate.net The chloroethoxy group, with its electron-donating ether oxygen and electron-withdrawing chlorine atom, will have a combined effect on the electronic structure of the phenyl ring. TD-DFT calculations would help in dissecting these effects and predicting the resulting shifts in the absorption spectra.

The calculations would typically involve optimizing the ground-state geometry of this compound using DFT, followed by TD-DFT calculations to obtain the vertical excitation energies. The results are often compared with experimental spectra in different solvents to account for solvatochromic effects. researchgate.net

Table 2: Comparison of Experimental λmax (in nm) for Phenol and a Related Compound in Methanol

| Compound | λmax (nm) | Reference |

| Phenol | 272 | researchgate.net |

| 2-Chlorophenol (B165306) | 277 | researchgate.net |

Based on the data for 2-chlorophenol, it is anticipated that this compound would also exhibit a bathochromic (red) shift in its absorption maximum compared to phenol, due to the electronic perturbations of the substituent on the phenyl ring's π system. researchgate.net The TD-DFT calculations would also provide insights into the nature of the molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org

Investigation of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the crystalline state. biointerfaceresearch.commdpi.comnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, it is possible to identify regions involved in different types of contacts, such as hydrogen bonds and van der Waals interactions. mdpi.comresearchgate.net

For this compound, a Hirshfeld surface analysis would provide a detailed picture of its crystal packing. The d_norm map would highlight the key intermolecular interactions responsible for the stability of the crystal lattice. Red spots on the d_norm surface indicate close contacts, which are often associated with hydrogen bonds. biointerfaceresearch.com

The primary intermolecular interactions expected for this compound include:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, forming O-H···O bonds with the ether or hydroxyl oxygen of neighboring molecules. It can also act as a hydrogen bond acceptor. nih.govresearchgate.net

Halogen Bonding: The chlorine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with nucleophilic sites on adjacent molecules.

The analysis is often complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. acs.org For instance, the percentage contribution of O···H, H···H, C···H, and Cl···H contacts to the total Hirshfeld surface area can be determined.

Table 3: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Expected Contribution | Significance |

| H···H | High | Represents the large proportion of hydrogen atoms on the molecular surface. |

| O···H / H···O | Significant | Indicative of intermolecular hydrogen bonding. |

| C···H / H···C | Significant | van der Waals interactions and potential C-H···π interactions. |

| Cl···H / H···Cl | Moderate | van der Waals and potentially weak hydrogen bonding or other specific interactions. |

Note: This table is illustrative, and the actual percentages would depend on the specific crystal packing of the compound.

Computational Modeling of Reaction Pathways and Energy Requirements

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers. usda.gov For this compound, computational modeling can be used to explore various potential reaction pathways and their associated energy requirements. researchgate.net

One important reaction for this class of compounds is the cleavage of the ether bond. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com Computational studies, typically using DFT, can model the mechanism of ether cleavage under different conditions (e.g., acidic or basic). This involves locating the transition state structures and calculating the activation energies for the reaction. Such studies can help in predicting the reactivity of the ether linkage in this compound. nih.gov

Another area of investigation is the electrophilic substitution on the aromatic ring. The presence of the hydroxyl and chloroethoxy groups will direct incoming electrophiles to specific positions on the ring. Computational models can be used to predict the relative reactivity of the different positions by calculating the energies of the intermediate carbocations (sigma complexes). usda.gov

Furthermore, the reactivity of the phenolic hydroxyl group, such as its acidity (pKa) and bond dissociation enthalpy (BDE), can be computationally estimated. acs.orgijesi.org These parameters are crucial for understanding the antioxidant properties and the reactivity of the compound in various chemical environments. nih.gov

The general workflow for such a computational study involves:

Optimization of the geometries of reactants, intermediates, transition states, and products.

Verification of transition states by frequency calculations (a single imaginary frequency).

Calculation of the reaction energies and activation barriers.

Inclusion of solvent effects, often using a polarizable continuum model (PCM). nih.gov

Supramolecular Interactions and Complexation Studies with Related Phenolic Systems

The study of supramolecular interactions involves understanding the non-covalent forces that govern the assembly of molecules into larger, organized structures. ulisboa.pt Phenolic compounds are known to participate in a variety of supramolecular assemblies due to their ability to form hydrogen bonds and engage in π-π stacking. biointerfaceresearch.com

The this compound molecule possesses several features that make it an interesting candidate for supramolecular studies. The ethoxy group is reminiscent of the repeating units in crown ethers, which are well-known host molecules in supramolecular chemistry. siesascs.edu.infrontiersin.orgfrontiersin.orgnsf.gov This suggests that this compound could potentially interact with metal cations, although the short length of the ethoxy chain would likely result in weak binding compared to a full crown ether.

More relevant would be the study of how this compound acts as a guest molecule in complexation with various host systems, such as cyclodextrins or calixarenes. The aromatic ring can be included within the hydrophobic cavity of a cyclodextrin, while the hydroxyl and chloroethoxy groups can form hydrogen bonds with the rim of the host molecule. Computational modeling can be used to predict the geometry and stability of such host-guest complexes.

Furthermore, the interplay between intramolecular and intermolecular hydrogen bonding in this compound will be a key factor in its self-assembly and its interactions with other molecules. nist.govresearchgate.net In solution, there will be a competition between the formation of an intramolecular O-H···Oether hydrogen bond and intermolecular hydrogen bonds with solvent molecules or other solute molecules. researchgate.net Understanding these competing interactions is crucial for predicting the behavior of the compound in different environments.

Applications in Chemical Research and As Synthetic Intermediates

Building Block in Organic Synthesis

The unique structure of 2-(2-Chloroethoxy)phenol makes it a valuable building block in organic synthesis. The phenolic hydroxyl group can undergo etherification, esterification, or be used to direct ortho- and para-substitutions on the aromatic ring. Simultaneously, the chloroethyl group provides a reactive site for nucleophilic substitution reactions, enabling the introduction of various functional groups. This dual reactivity is leveraged in the construction of more complex molecular architectures, including heterocyclic compounds and crown ethers.

One notable application is in the synthesis of substituted benzofurans. The intramolecular cyclization of this compound derivatives can lead to the formation of the benzofuran (B130515) ring system, a common motif in many biologically active compounds. The process typically involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as an internal nucleophile, displacing the chloride ion from the chloroethoxy side chain to close the ring.

The reactivity of this compound also extends to its use in the preparation of various intermediates for further elaboration. For instance, it can be a precursor in the synthesis of 2-(2-chloro-2-nitroethenyl)phenols, which are themselves useful synthetic intermediates.

Precursor for Advanced Pharmaceutical Intermediates

The pharmaceutical industry utilizes this compound as a key starting material for the synthesis of several active pharmaceutical ingredients (APIs). Its structural features are incorporated into the final drug molecule or its critical precursors.

While direct synthesis of tamoxifen (B1202) itself from this compound is not the primary route, the structural motif is relevant to the synthesis of its metabolites. For instance, precursors to tamoxifen metabolites, which are important for studying the drug's mechanism of action and for developing second-generation selective estrogen receptor modulators (SERMs), can be synthesized using related phenolic ethers. The synthesis of these precursors often involves the etherification of a phenolic hydroxyl group with a haloalkoxy side chain, a reaction for which this compound serves as a model.

A significant application of this compound is in the synthesis of alpha-1 adrenoceptor antagonists. These drugs are used to treat conditions such as benign prostatic hyperplasia (BPH) and hypertension.

One prominent example is the synthesis of Naftopidil . In the synthesis of Naftopidil, this compound is reacted with 1-naphthol (B170400) in the presence of a base. This reaction forms an ether linkage, connecting the phenoxy and naphthoxy moieties through the ethoxy spacer. The resulting intermediate is then further reacted with a piperazine (B1678402) derivative to yield the final Naftopidil molecule. The 2-methoxyphenylpiperazine moiety is crucial for the drug's antagonist activity at alpha-1 adrenoceptors.

Another example includes the synthesis of other alpha-adrenoceptor blocking agents where the 2-(2-methoxyphenoxy)-1-methylethylamine scaffold is a key structural feature. The synthesis of enantiomers of such compounds has been explored to study their differential activity at alpha-1 and alpha-2 adrenoceptors.

| Alpha-1 Adrenoceptor Blocker | Role of this compound |

| Naftopidil | Serves as a key precursor, providing the chloroethoxy side chain for etherification with 1-naphthol to form a critical intermediate. |

| Benzyl-(2-chloroethyl)-[2-(2-methoxyphenoxy)-1-methylethyl]amine | A related methoxyphenoxy derivative is a key component in the synthesis of this alpha-adrenoceptor antagonist. |

Role in Agrochemical Synthesis

In the field of agrochemicals, this compound and its derivatives are important intermediates in the production of herbicides.

This compound is a precursor in the synthesis of certain sulfonylurea herbicides. For example, a derivative, 1-[2-(2-chloroethoxy) phenyl sulfonyl]-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl) urea, is a component in some herbicide formulations. The synthesis of the herbicide Triasulfuron involves intermediates that can be derived from related chloroethoxy-benzenesulfonic acid structures. These compounds are effective in controlling broadleaf weeds in crops like wheat.

The general structure of these herbicides often consists of a sulfonylurea bridge connecting an aryl group and a heterocyclic moiety. The nature of the substituents on the aryl ring, which can be derived from intermediates like this compound, plays a crucial role in the herbicide's activity and crop selectivity.

The study of how a chemical's structure affects its biological activity, known as Structure-Activity Relationship (SAR) studies, is fundamental in the development of new and improved agrochemicals. While specific SAR studies extensively detailing this compound are not widely published, the broader class of substituted phenyl derivatives, to which it belongs, is a subject of such research.

In the context of herbicides, SAR studies on sulfonylurea and phenoxy herbicides have provided valuable insights. For instance, the position and nature of substituents on the phenyl ring of sulfonylurea herbicides significantly influence their herbicidal activity and crop safety. The electronic and steric properties of substituents, such as the chloroethoxy group, can affect the binding of the herbicide to its target enzyme, acetolactate synthase (ALS), in weeds.

Synthesis of Advanced Materials and Specialty Chemicals

This compound is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of a variety of specialty chemicals and advanced materials. Its unique structure, featuring a phenolic ring, a hydroxyl group, and a reactive chloroethoxy side chain, allows for its incorporation into complex molecular architectures. Phenolic compounds are fundamental precursors for numerous industrial products, including polymers, resins, and pharmaceuticals. brainly.inrsc.org The presence of the chloroethoxy group provides a reactive handle for further chemical modifications, making this compound a versatile building block.

The reactivity of its functional groups enables its use in creating polymers and performance chemicals. For instance, the phenolic hydroxyl group can react with aldehydes like formaldehyde (B43269) to form phenolic resins, while the terminal chlorine atom can undergo nucleophilic substitution reactions to graft the molecule onto other polymer backbones or initiate polymerization. This dual reactivity is highly sought after in materials science for designing materials with tailored properties. While specific large-scale industrial polymers based on this exact monomer are not widely documented, its structural motifs are found in various high-performance materials. Its analogue, 2-(2-chloroethoxy)ethanol, is recognized as a building block in the production of active pharmaceutical ingredients (API). mallakchemicals.com

One of the most significant applications of this compound in advanced chemical synthesis is its role as a precursor for crown ethers and other macrocyclic ligands. dcu.ie Crown ethers are cyclic chemical compounds consisting of a ring containing several ether groups. Their discovery by Charles Pedersen, which earned him a share of the Nobel Prize in Chemistry in 1987, opened the field of host-guest chemistry. researchgate.net These molecules are renowned for their ability to selectively bind specific cations in their central cavity, with the selectivity determined by the size of the ring and the nature of the cation.

The synthesis of benzo-substituted crown ethers often utilizes catechol (1,2-dihydroxybenzene) as a starting material. mdpi.comwikipedia.orggoogle.com The classic synthesis of dibenzo-18-crown-6, for example, involves the reaction of catechol with bis(2-chloroethyl) ether in the presence of a base. researchgate.netwikipedia.org this compound is an ideal intermediate for a stepwise or convergent synthesis of such macrocycles.

The primary reaction mechanism is the Williamson ether synthesis, an SN2 reaction where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an organohalide, forming an ether. masterorganicchemistry.comwikipedia.orgbyjus.com In this context, the phenolic hydroxyl group of this compound can be deprotonated by a base (like NaOH or K₂CO₃) to form a phenoxide. This nucleophilic phenoxide can then react in two principal ways to form crown ethers:

Self-condensation: Two molecules of this compound can react with each other in a "head-to-tail" fashion to form a cyclic dimer.

Reaction with Catechol: One molecule of this compound can react with catechol. The initial reaction forms an intermediate linear ether, which still possesses a terminal chloro group and a phenolic hydroxyl group, allowing for a subsequent intramolecular cyclization to close the ring.

This synthetic strategy is highly valuable as it allows for the construction of specific, and often unsymmetrical, crown ether structures that are not easily accessible through direct condensation of diols and dihalides. The resulting macrocyclic ligands are crucial in various fields, including phase-transfer catalysis, ion sensing, and the development of selective ion-separation technologies.

Table 1: Key Reactions in the Synthesis of Benzo-Crown Ethers

| Reaction Type | Reactants | Reagents | Product Type |

| Williamson Ether Synthesis | This compound, Catechol | Base (e.g., K₂CO₃, NaOH) | Benzo-Crown Ether |

| Intramolecular Cyclization | Linear Phenoxy Ether Precursor | Base (e.g., K₂CO₃, NaOH) | Benzo-Crown Ether |

| Self-Condensation | This compound (2 eq.) | Base (e.g., K₂CO₃, NaOH) | Dibenzo-Crown Ether |

Reagents in Diverse Chemical Transformations

The utility of this compound extends to its role as a versatile reagent in a wide array of chemical transformations. The presence of three distinct reactive sites—the phenolic hydroxyl group, the activated aromatic ring, and the terminal alkyl chloride—allows it to participate in numerous synthetic pathways.

Reactions at the Terminal Chlorine: The chloro group at the end of the ethoxy chain is a primary alkyl halide, making it an excellent substrate for SN2 reactions. wikipedia.org This allows for the facile introduction of a wide variety of nucleophiles, leading to the synthesis of more complex derivatives.

Etherification: Reaction with other alcohols or phenols under basic conditions can extend the ether chain or link the molecule to other aromatic systems.

Amination: Reaction with primary or secondary amines yields amino-ethers, which are common structural motifs in pharmaceuticals and other biologically active compounds.

Cyanation: Substitution with a cyanide ion (e.g., from NaCN) produces a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Reactions involving the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide, a potent nucleophile used in Williamson ether synthesis as described previously. byjus.com The hydroxyl group itself can also undergo:

Esterification: Reaction with acyl chlorides or anhydrides to form corresponding esters.

Oxidation: While phenols are generally resistant to oxidation compared to primary or secondary alcohols, strong oxidizing agents can convert them into quinones. rsc.org

Reactions on the Aromatic Ring: The hydroxyl group is a powerful activating substituent that directs electrophilic aromatic substitution to the ortho and para positions. Since the ortho position is already substituted by the chloroethoxy group, further substitution is predominantly directed to the para position (position 4) and the remaining ortho position (position 6).

Halogenation: Reaction with bromine in a non-polar solvent can lead to mono- or di-bromination of the ring.

Nitration: Treatment with dilute nitric acid can introduce a nitro group onto the ring, a key step in the synthesis of many chemical intermediates.

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring can be achieved using alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst, adding further functional complexity. nih.gov

This multifunctionality makes this compound a valuable starting material and intermediate for synthetic chemists aiming to construct complex molecules with precise functional group arrangements.

Table 2: Reactivity of this compound Functional Groups

| Functional Group | Type of Reaction | Typical Reagents | Resulting Structure |

| Terminal Chlorine | Nucleophilic Substitution (SN2) | Amines, Alkoxides, Cyanide | Amino-ethers, Di-ethers, Nitriles |

| Phenolic Hydroxyl | Williamson Ether Synthesis | Alkyl Halides, Base | Aryl Ethers |

| Phenolic Hydroxyl | Esterification | Acyl Halides, Anhydrides | Phenyl Esters |

| Aromatic Ring | Electrophilic Substitution | Br₂, HNO₃, Acyl Halides | Substituted Phenol (B47542) Derivatives |

Environmental Behavior and Transformation Mechanisms Excluding Ecotoxicology

Hydrolysis Pathways and Kinetics

The structure of 2-(2-Chloroethoxy)phenol contains a chloroethoxy group, which is susceptible to hydrolysis. The primary hydrolysis pathway involves the nucleophilic substitution of the chlorine atom by a hydroxyl group, yielding 2-(2-hydroxyethoxy)phenol (B1293960) and hydrochloric acid.

The kinetics of this reaction are influenced by the position of the chlorine atom on the alkyl chain. Alpha-chloroalkyl ethers, such as bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME), are known to hydrolyze extremely rapidly in water, with reported half-lives of less than a minute at room temperature. canada.cainchem.org In contrast, beta-chloroalkyl ethers, which are more structurally analogous to the side chain of this compound, exhibit different hydrolysis rates. For instance, bis(2-chloroethyl) ether (BCEE) is reported to undergo very slow hydrolysis. inchem.org However, studies on 2-chloroethyl ethyl sulfide (B99878), another compound with a beta-substituted chloroethyl group, have shown a rapid hydrolysis half-life of approximately 44 seconds in pure water. nih.gov The hydrolysis of 2-chloroethyl ethyl sulfide proceeds via an SN1 mechanism involving a sulfonium (B1226848) ion intermediate. osti.gov Given these comparisons, the hydrolysis of the C-Cl bond in the beta position of the ethoxy group in this compound is an expected and significant transformation pathway in aqueous environments.

| Compound | Analogy to Target Compound | Reported Hydrolysis Half-Life (at 20-25°C) | Reference |

|---|---|---|---|

| Bis(chloromethyl) ether (BCME) | α-chloroalkyl ether | 38 seconds | canada.ca |

| Chloromethyl methyl ether (CMME) | α-chloroalkyl ether | <1 second | canada.canih.gov |

| Bis(2-chloroethyl) ether (BCEE) | β-chloroalkyl ether | Very slow | inchem.org |

| 2-Chloroethyl ethyl sulfide | β-chloroethyl group | ~44 seconds | nih.gov |

Abiotic Degradation Processes (e.g., Oxidation, Photolysis)

Abiotic degradation of this compound is expected to primarily involve the phenolic moiety, drawing parallels with the degradation of 2-chlorophenol (B165306). Advanced Oxidation Processes (AOPs) are particularly effective in breaking down such recalcitrant organic pollutants. researchgate.net

The Fenton process (H₂O₂ + Fe²⁺) and photo-Fenton process (Fenton + UV light) are effective for the degradation of 2-chlorophenol. nih.gov While the standard Fenton process can achieve significant degradation, the photo-Fenton process is capable of much higher mineralization, converting 95-97% of the organic compound into simpler inorganic substances. canada.canih.gov Degradation occurs within a limited pH range of 2.5-4.0. canada.canih.gov